molecular formula C13H19N3O2 B14903309 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide

2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide

Cat. No.: B14903309
M. Wt: 249.31 g/mol
InChI Key: DCYYTIVICXEUEQ-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3-dimethylphenylamino group and a methylcarbamoyl moiety. The structure features:

  • Propanamide core: Provides hydrogen-bonding capabilities via the amide group, critical for interactions with biological targets.
  • Methylcarbamoyl (N-methylurea) substituent: Enhances polarity and hydrogen-bond donor/acceptor capacity compared to simpler alkylamides .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C13H19N3O2/c1-8-6-5-7-11(9(8)2)15-10(3)12(17)16-13(18)14-4/h5-7,10,15H,1-4H3,(H2,14,16,17,18)

InChI Key

DCYYTIVICXEUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C(=O)NC(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide typically involves the reaction of 2,3-dimethylaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Reported Uses/Activities Reference
2-((2,3-Dimethylphenyl)amino)-N-(methylcarbamoyl)propanamide (Target Compound) Propanamide with 2,3-dimethylphenylamino and N-methylcarbamoyl groups C₁₃H₁₉N₃O₂ 261.31 g/mol 2,3-Dimethylphenyl, methylcarbamoyl Hypothesized enzyme/receptor targeting N/A
Tasimelteon (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide C₁₅H₁₉NO₂ 245.32 g/mol Benzofuranyl cyclopropane, unsubstituted propanamide Melatonin receptor agonist (Non-24 disorder treatment)
2-[(2,3-Dichlorophenyl)amino]-N,N-dimethylpropanamide Propanamide with 2,3-dichlorophenylamino and N,N-dimethyl groups C₁₁H₁₄Cl₂N₂O 261.15 g/mol 2,3-Dichlorophenyl, dimethylamide No specific data; structural analog
N-(3-{[(4-Chlorophenyl)carbamoyl]amino}phenyl)-2,2-dimethylpropanamide Propanamide with 4-chlorophenylcarbamoyl and 2,2-dimethyl groups C₁₈H₂₀ClN₃O₂ 345.83 g/mol 4-Chlorophenylcarbamoyl, 2,2-dimethyl Agrochemical research (hypothetical)
2,2-Dimethyl-N-(3-methylphenyl)propanamide Propanamide with 3-methylphenyl and 2,2-dimethyl groups C₁₂H₁₇NO 191.27 g/mol 3-Methylphenyl, 2,2-dimethyl Intermediate in organic synthesis

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2,3-dimethylphenyl group in the target compound increases lipophilicity compared to 2,3-dichlorophenyl (), which may enhance membrane permeability but reduce aqueous solubility.

Comparison with Pharmaceutical Analogs: Tasimelteon () shares a propanamide backbone but replaces the dimethylphenyl group with a benzofuranyl cyclopropane, enabling selective melatonin receptor agonism. This suggests that the target compound’s dimethylphenylamino group may confer selectivity for distinct receptor subtypes.

Agrochemical Relevance :

  • Chloroacetamide derivatives () exhibit herbicidal activity, but the target compound’s methylcarbamoyl and dimethylphenyl groups deviate from pesticidal motifs, indicating divergent applications .

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